2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid is a substituted benzoic acid derivative featuring a sulfanyl (-S-) linkage connecting a 2,4-dichlorobenzyl group to the benzene ring. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting metabolic pathways, such as glycolysis inhibitors .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2S/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDFHTIEEOQRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and benzenecarboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Thioether Formation: The 2,4-dichlorobenzyl chloride reacts with the thiol group of benzenecarboxylic acid to form the thioether linkage.
Chemical Reactions Analysis
2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Acid catalysts for esterification reactions.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, substituted benzyl derivatives, and esters.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid. For instance, derivatives of this compound have shown moderate to significant antibacterial activity against various microorganisms. The Minimum Inhibitory Concentration (MIC) values for some synthesized derivatives ranged from less than 1 to 125 μg/mL against Gram-positive bacteria and fungi .
Pharmaceutical Potential
The compound's structural features suggest potential applications in drug design, particularly as an inhibitor of specific biological targets. Research indicates that similar compounds can inhibit enzymes like cytosolic phospholipase A2α (cPLA2α), which is involved in inflammatory processes . This positions this compound as a candidate for further exploration in anti-inflammatory drug development.
Agrochemical Applications
Herbicidal Activity
this compound and its derivatives have been investigated for their herbicidal properties. Patent literature describes formulations that utilize this compound in agricultural settings to control unwanted plant growth effectively. The compound's ability to act as a selective herbicide makes it valuable for crop management .
Pesticide Formulations
The compound has been incorporated into various pesticide formulations due to its efficacy against pests. It is often combined with other active ingredients to enhance its effectiveness in agricultural applications. The use of such formulations can lead to improved crop yields and reduced reliance on traditional chemical pesticides .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Structural Analogues with Sulfanyl Linkages
(a) 2-[(4-Methylbenzyl)sulfanyl]benzenecarboxylic Acid (CAS 104351-51-1)
- Structural Difference : The 2,4-dichlorobenzyl group is replaced with a 4-methylbenzyl moiety.
- This may enhance membrane permeability but reduce target binding specificity in polar environments .
(b) 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic Acid (CAS 477867-85-9)
- Structural Difference: Incorporates a quinoline core instead of a benzene ring and a 4-chlorophenyl substituent.
- Impact: The quinoline system introduces aromatic nitrogen, enabling π-π stacking interactions with biological targets. The additional chlorophenyl group may enhance steric bulk, affecting binding kinetics .
(c) 4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic Acid (CAS 311785-26-9)
- Structural Difference : Features a pyrimidine ring instead of benzene.
Dichlorobenzyl-Substituted Carboxylic Acids
(a) Lonidamine (1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic Acid)
- Structural Difference : Replaces the sulfanyl-benzene moiety with an indazole ring.
- Biological Activity : Inhibits mitochondrially bound hexokinase, disrupting glycolysis in cancer cells (IC₅₀ ~0.12 mM for aerobic lactate inhibition) .
- Comparison : The sulfanyl group in 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylic acid may alter solubility and target engagement compared to Lonidamine’s rigid indazole system.
(b) 2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic Acid (CAS 123016-78-4)
- Structural Difference : Similar to Lonidamine but lacks the sulfanyl linkage.
Sulfanyl vs. Sulfonyl/Sulfamoyl Derivatives
(a) 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic Acid (Chlorthalidone Impurity)
- Structural Difference : Replaces the sulfanyl group with a sulfamoyl (-SO₂NH₂) moiety.
- Impact : Sulfamoyl groups enhance hydrogen-bonding capacity, improving solubility but increasing renal clearance. This derivative is associated with diuretic activity, unlike sulfanyl analogs .
(b) 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
- Structural Difference: Features a flexible butanoic acid chain instead of a rigid benzene ring.
- Synthesis : Prepared via Michael addition, highlighting a versatile route for sulfanyl-containing acids .
- Application : Demonstrates broader substrate tolerance in enzyme inhibition assays due to conformational flexibility .
Biological Activity
2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H12Cl2O2S. The presence of the dichlorobenzyl group and the sulfanyl moiety contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound exhibited significant activity against Staphylococcus aureus, with an MIC value of 32 µg/mL, indicating its potential as an antimicrobial agent. The activity against E. coli and P. aeruginosa suggests a broad-spectrum potential.
Anticancer Activity
In vitro studies have demonstrated that this compound has promising anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF-7 (breast cancer) | 20 | |
| A549 (lung cancer) | 25 |
The IC50 values indicate that the compound is effective at relatively low concentrations, making it a candidate for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.
- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
Case Studies
A notable study investigated the effect of this compound on tumor growth in vivo using a mouse model. Mice treated with 20 mg/kg of the compound showed a significant reduction in tumor size compared to control groups. This suggests potential for therapeutic application in oncology.
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylic acid?
- Methodological Answer : A common approach involves coupling a thiol-containing benzoic acid derivative with a halogenated benzyl group. For example, thioglycolic acid can react with an oxo-arylbutanoic acid precursor in methanol under mild conditions (room temperature, 3–4 hours), followed by solvent removal and crystallization . For dichlorobenzyl derivatives, cyanidation of 2,4-dichlorobenzyl chloride followed by hydrolysis achieves high yields (>84%) . Optimize pH and temperature to minimize byproducts like disulfides.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of chromatographic (HPLC, GC) and spectroscopic methods:
- HPLC : Compare retention times with standards; monitor for byproducts (e.g., disulfides).
- FT-IR : Confirm S-H (2500–2600 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) stretches.
- NMR : Look for characteristic peaks: δ 7.2–8.1 ppm (aromatic protons), δ 4.2–4.5 ppm (benzyl-S-CH₂), and δ 12–13 ppm (carboxylic acid proton).
- Mass Spectrometry : Exact mass should match the molecular ion [M+H]⁺ = 329.15 (C₁₄H₁₀Cl₂O₂S) .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related dichlorobenzyl sulfanyl derivatives exhibit collagenase inhibition. For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid shows IC₅₀ = 1.48 mM against collagenase, with hydrogen bonding to Gln215 and π–π interactions with Tyr201 residues . Conduct enzymatic assays (e.g., fluorometric substrate cleavage) to assess inhibitory activity.
Advanced Research Questions
Q. How do computational docking studies inform the mechanism of collagenase inhibition?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals binding modes and energetics. For a related 2,4-dichlorobenzyl compound:
| Parameter | Value |
|---|---|
| Gibbs Free Energy (ΔG) | –6.4 kcal/mol |
| Hydrogen Bond Length | 2.202 Å (Gln215) |
| π–π Interaction Distance | 4.127 Å (Tyr201) |
- Protocol :
Prepare the ligand (protonation states, energy minimization).
Dock into the collagenase active site (PDB: 1CGL).
Analyze binding poses and interaction networks using PyMOL or Chimera.
Q. What strategies resolve contradictions in activity data across structurally similar analogs?
- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., 2,4- vs. 2,6-dichloro isomers).
- Case Study : (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid has a lower IC₅₀ (1.31 mM) than the 2,4-isomer due to tighter hydrogen bonding (1.961 Å vs. 2.202 Å) .
- Resolution : Perform comparative SAR using isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Q. How can analytical methods differentiate between sulfanyl and sulfonyl derivatives?
- Methodological Answer :
Q. What are the safety considerations for handling this compound?
- Methodological Answer : While specific data is lacking, analogous chlorinated benzyl sulfides are hazardous:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
